An In-depth Technical Guide to 2-Fluoro-4,6-dimethylcyclohexan-1-amine: Synthesis, Stereochemistry, and Medicinal Chemistry Potential
An In-depth Technical Guide to 2-Fluoro-4,6-dimethylcyclohexan-1-amine: Synthesis, Stereochemistry, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4,6-dimethylcyclohexan-1-amine, a fluorinated cyclic amine with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel entity, this guide extrapolates its core properties, proposes a robust synthetic pathway, and delves into the critical aspects of its stereochemistry. By examining closely related analogs and the known chemistry of its precursors, we present a predictive yet scientifically grounded resource for researchers interested in leveraging this unique molecular scaffold. The strategic incorporation of fluorine and methyl groups on the cyclohexane ring offers a nuanced tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and conformational preference, making it an attractive building block for novel therapeutics.
Introduction: The Emerging Role of Fluorinated Cyclohexylamines in Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs in recent years containing at least one fluorine atom.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated into a cyclohexane ring, these effects are further amplified by the conformational rigidity of the scaffold.
The 2-Fluoro-4,6-dimethylcyclohexan-1-amine scaffold is of particular interest due to the interplay of its constituent functional groups. The amine provides a key handle for derivatization and interaction with biological targets, the fluorine atom can modulate pKa and metabolic stability, and the dimethyl substituents offer a means to fine-tune lipophilicity and explore specific stereochemical arrangements. This guide will provide a detailed examination of this promising, albeit novel, chemical entity.
Physicochemical Properties and Identification
As of the latest data, a specific CAS number for 2-Fluoro-4,6-dimethylcyclohexan-1-amine has not been assigned in major chemical databases. This suggests that the compound may be a novel research chemical. However, we can infer its likely properties by examining its ketone precursor, 2-Fluoro-4,6-dimethylcyclohexan-1-one, and structurally similar fluorinated cyclohexylamines.
Inferred Properties from Analogs
The properties of closely related, commercially available compounds provide a reasonable baseline for predicting the characteristics of the target molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Fluoro-4,6-dimethylcyclohexan-1-one | 2060025-21-8 | C8H13FO | 144.19 |
| 2-Fluoro-4-methylcyclohexan-1-amine | 2060041-68-9 | C7H14FN | 131.19 |
| 2-Fluoro-3,6-dimethylcyclohexan-1-amine | 2059954-80-0 | C8H16FN | 145.22 |
| 2-Fluoro-3,5-dimethylcyclohexan-1-amine | 2059954-62-8 | C8H16FN | 145.22 |
| 2-Fluoro-6-methylcyclohexan-1-amine | 2060025-10-5 | C7H14FN | 131.19 |
Based on these analogs, the molecular formula for 2-Fluoro-4,6-dimethylcyclohexan-1-amine is C8H16FN, with a corresponding molecular weight of 145.22 g/mol .
Spectroscopic Characterization (Predicted)
While experimental data is not available, one can predict the key spectroscopic features that would confirm the identity of 2-Fluoro-4,6-dimethylcyclohexan-1-amine:
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¹H NMR: The spectrum would be complex due to the various stereoisomers. Key signals would include multiplets for the methine protons adjacent to the fluorine and nitrogen atoms, and distinct signals for the two methyl groups.
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¹³C NMR: The carbon attached to the fluorine would exhibit a large C-F coupling constant. Signals for the two methyl carbons and the four methylene carbons of the cyclohexane ring would also be present.
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¹⁹F NMR: A single resonance, likely a multiplet due to coupling with neighboring protons, would be indicative of the single fluorine atom.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 145.22.
Proposed Synthetic Pathway: Reductive Amination
A logical and efficient route to synthesize 2-Fluoro-4,6-dimethylcyclohexan-1-amine is through the reductive amination of its corresponding ketone precursor, 2-Fluoro-4,6-dimethylcyclohexan-1-one (CAS: 2060025-21-8)[3]. This well-established transformation offers a high degree of flexibility in the choice of amine source and reducing agent, allowing for the potential synthesis of a variety of N-substituted derivatives.
Step-by-Step Experimental Protocol
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Imine Formation:
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Dissolve 2-Fluoro-4,6-dimethylcyclohexan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Add the chosen amine source. For the primary amine, a solution of ammonia in methanol or ammonium acetate can be used.
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Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the intermediate imine or enamine.
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Reduction:
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Cool the reaction mixture to 0 °C.
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Add a suitable reducing agent in portions. Sodium borohydride (NaBH₄) is a mild and effective choice for this transformation. For more challenging substrates, sodium triacetoxyborohydride (STAB) can be employed.
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Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to isolate the desired 2-Fluoro-4,6-dimethylcyclohexan-1-amine.
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Caption: Proposed synthetic pathway via reductive amination.
Stereochemistry: A Critical Consideration
The 2-Fluoro-4,6-dimethylcyclohexan-1-amine molecule possesses multiple stereogenic centers, leading to the possibility of several diastereomers and enantiomers.[4] The relative and absolute configurations of the fluorine, amine, and two methyl groups will significantly impact the molecule's three-dimensional shape and, consequently, its biological activity.
The synthesis described above will likely result in a mixture of diastereomers. The separation of these isomers would require chiral chromatography or stereoselective synthetic methods. The characterization of the individual stereoisomers would necessitate advanced analytical techniques, such as X-ray crystallography or detailed NMR studies (e.g., NOESY).
Caption: The impact of stereochemistry on biological activity.
Potential Applications in Drug Development
Fluorinated cyclohexylamine scaffolds are valuable building blocks in medicinal chemistry due to their ability to impart favorable properties to drug candidates.
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Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.
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Lipophilicity and Permeability: The fluorine atom can modulate the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
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pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the neighboring amine group, affecting its ionization state at physiological pH and its ability to interact with target proteins.
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Conformational Control: The stereochemistry of the substituents on the cyclohexane ring can lock the molecule into a specific conformation, which can enhance its binding affinity and selectivity for a particular biological target.
These properties make 2-Fluoro-4,6-dimethylcyclohexan-1-amine and its derivatives attractive for incorporation into a wide range of therapeutic agents, from central nervous system drugs to oncology treatments.[5]
Conclusion
2-Fluoro-4,6-dimethylcyclohexan-1-amine represents a promising, yet underexplored, molecular scaffold for drug discovery. While its definitive properties await empirical validation, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications. The strategic combination of a fluorinated cyclohexane core with an amine functional group and stereochemically diverse methyl substituents offers a rich design space for medicinal chemists. As the demand for novel chemical matter continues to grow, the exploration of such unique fluorinated building blocks will be crucial in the development of the next generation of therapeutics.
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